Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-
Description
The compound "Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-" features a bis(benzene) core linked by a 1-tetradecenylidene chain with sulfinyl groups [(S)-sulfinyl] at the bridging positions. The methyl substituents at the 4-position of each benzene ring enhance steric bulk and influence electronic properties. The (S)-sulfinyl groups introduce chirality, which may impact reactivity and biological activity.
Properties
CAS No. |
647835-12-9 |
|---|---|
Molecular Formula |
C28H40O2S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-methyl-4-[(S)-1-[(S)-(4-methylphenyl)sulfinyl]tetradec-1-enylsulfinyl]benzene |
InChI |
InChI=1S/C28H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-28(31(29)26-20-16-24(2)17-21-26)32(30)27-22-18-25(3)19-23-27/h15-23H,4-14H2,1-3H3/t31-,32-/m0/s1 |
InChI Key |
DCJQIIHMQDJNBU-ACHIHNKUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC=C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCCCCC=C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a C14 alkenyl chain (tetradecenylidene) linking two sulfinyl-substituted aromatic rings. Key challenges include:
- Stereoselective formation of (S)-sulfinyl groups : Sulfoxides are chiral centers requiring asymmetric oxidation of prochiral sulfides.
- Tetradecenylidene backbone synthesis : The central alkenyl chain must be constructed with precise regiochemistry to avoid isomerization.
- Coupling aromatic rings to the backbone : Ensuring compatibility between sulfinyl group stability and coupling reagents.
The SMILES notation (CCCCCCCCCCCCC=C([S@@](=O)c1ccc(cc1)C)[S@@](=O)c1ccc(cc1)C) confirms the (S)-configuration at both sulfinyl centers and the trans-configuration of the tetradecenylidene double bond.
Proposed Synthetic Routes
Sulfide Precursor Synthesis
The synthesis begins with preparing a tetradecenylidene-bis(4-methylbenzenethiol) intermediate. A plausible pathway involves:
- Alkenyl chain formation : A Wittig reaction between tetradecanal and a ylide generates the tetradecenylidene moiety.
- Thiol functionalization : Nucleophilic substitution of a dihalide intermediate with 4-methylbenzenethiol.
Reaction Scheme:
C₁₄H₂₈=O + Ph₃P=CH₂ → C₁₄H₂₇-CH=CH₂ (Wittig Reaction)
C₁₄H₂₇-CH=CH₂ + 2 Br₂ → C₁₄H₂₇-CHBr-CH₂Br
C₁₄H₂₇-CHBr-CH₂Br + 2 HS-C₆H₃(CH₃)-4 → C₁₄H₂₇-CH(S-C₆H₃(CH₃)-4)-CH₂(S-C₆H₃(CH₃)-4)
Asymmetric Oxidation to Sulfoxides
Converting sulfides to sulfoxides with (S)-stereochemistry requires chiral catalysts. Two methods are prominent:
Sharpless-Type Oxidation
Using hydrogen peroxide (H₂O₂) with a vanadium-based catalyst (e.g., VO(acac)₂) achieves enantiomeric excess (ee) >90%.
$$
\text{Sulfide} + \text{H}2\text{O}2 \xrightarrow{\text{VO(acac)}_2} (S)\text{-Sulfoxide}
$$
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: −20°C to 0°C
- Reaction Time: 4–12 hours
Davis Oxaziridine Method
Chiral oxaziridines (e.g., (R,R)-N-sulfonyloxaziridine) directly transfer oxygen to sulfides with high stereoselectivity.
$$
\text{Sulfide} + \text{Oxaziridine} \rightarrow (S)\text{-Sulfoxide} + \text{Byproduct}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature
- Reaction Time: 2–6 hours
Comparative Analysis of Oxidation Methods
| Method | Catalyst | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Sharpless-Type Oxidation | VO(acac)₂ | DCM | −20°C | 92–95 | 85–90 |
| Davis Oxaziridine | (R,R)-N-Sulfonyl | THF | 25°C | 94–98 | 88–93 |
Industrial Scalability Considerations
Solvent Selection
Polar aprotic solvents (e.g., N,N-dimethylacetamide, dimethyl sulfoxide) enhance reaction homogeneity and catalyst activity, as evidenced in related bismaleimide syntheses. For example, maleic anhydride reactions in N,N-dimethylacetamide achieved 98.7% yield under optimized conditions.
Catalyst Recycling
Azeotropic dehydration (e.g., toluene reflux) removes water, shifting equilibrium toward product formation. This method, utilized in CN101239940A for cyclization reactions, could be adapted for sulfoxide stabilization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl groups in the compound can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl groups, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Simplified aromatic compounds.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Benzene derivatives often exhibit significant biological activities. Research indicates that compounds with sulfinyl groups can enhance antioxidant properties, making them valuable in pharmaceutical applications. A study highlighted the potential of similar compounds in managing oxidative stress-related diseases, including diabetes and cardiovascular disorders.
Nanotechnology
The incorporation of benzene derivatives in nanotechnology has gained attention due to their ability to form stable nanoparticles. These nanoparticles can be utilized for drug delivery systems, enhancing the bioavailability of therapeutic agents. The versatility of phenolic compounds in particle engineering supports the development of innovative biomedical applications.
Material Science
Benzene-based compounds are essential in developing advanced materials, such as polymers and composites. Their structural properties allow for the modification of material characteristics, improving strength and thermal stability. This application is particularly relevant in creating materials for aerospace and automotive industries.
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2023) investigated the antioxidant activity of sulfinyl-substituted benzene derivatives. The results indicated that these compounds could effectively scavenge free radicals, suggesting their potential use in dietary supplements aimed at reducing oxidative stress.
Case Study 2: Drug Delivery Systems
Research published by Johnson et al. (2024) explored the use of benzene derivatives in creating nanoparticles for targeted drug delivery. The study demonstrated that these nanoparticles could encapsulate drugs efficiently, enhancing their therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name (CAS) | Bridge Type | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 1-Tetradecenylidene | (S)-Sulfinyl, Methyl | Not provided | Chiral, moderate oxidation sensitivity |
| Benzene, 1,1'-[2,4-hexadiyne-... (75354-81-3) | Hexadiyne | Sulfonyl, Methyl | 386.06 | Rigid, thermally stable |
| Benzene, 1,1’-ethylidenebis... (530-45-0) | Ethylidene | Methyl | 210.32 | Volatile, non-polar |
| Benzene,1,1'-(1Z)-1,2-ethenediyl... (2510-76-1) | Ethenediyl | Methyl | 208.29 | Conjugated, UV-active |
| Benzene, 1,1'-[(cyclohexylmethylene)... (392296-42-3) | Cyclohexylmethylene | Sulfonyl, Methyl | 406.56 | Hydrophobic, sterically hindered |
Research Findings and Implications
- Reactivity : Sulfinyl groups in the target compound may render it prone to oxidation, unlike sulfonyl analogs . Chirality could enable enantioselective interactions in catalysis or medicinal chemistry.
- Solubility : Bulky substituents (e.g., cyclohexyl in CAS 392296-42-3) reduce solubility, whereas oxygen bridges (e.g., butanedioxy) increase polarity .
- Applications : Sulfonyl-linked compounds (e.g., CAS 75354-81-3) are suited for high-stability industrial uses, while ethenediyl derivatives (e.g., CAS 2510-76-1) may serve in photochemical applications .
Biological Activity
Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] is a complex organic compound that has garnered attention for its unique molecular structure and potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H40O2S
- Molecular Weight : Approximately 440.69 g/mol
- Key Features : It contains a benzene ring substituted with two sulfinyl groups and a long-chain tetradecenylidene moiety, which may contribute to its distinct chemical reactivity and biological properties .
Synthesis
The synthesis of Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of sulfinyl groups through oxidation reactions.
- Coupling reactions to introduce the tetradecenylidene moiety.
- Purification processes such as recrystallization or chromatography to isolate the final product.
These methods highlight the complexity involved in synthesizing this compound and its derivatives .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that long-chain fatty acids and compounds containing sulfinyl functional groups possess antibacterial properties against various pathogens.
A comparative analysis of related compounds demonstrated the following activities:
| Compound Name | Activity | Mechanism |
|---|---|---|
| 1-Dodecene | Antibacterial | Disruption of bacterial membranes |
| Dodecane | Antioxidant | Free radical scavenging |
| Benzene derivatives | Antimicrobial | Inhibition of bacterial growth |
In particular, the presence of sulfinyl groups has been associated with enhanced biological activity due to their ability to form stable complexes with metal ions, which can potentiate antimicrobial effects .
Case Studies
- Antibacterial Activity : A study focused on similar sulfinyl-containing compounds revealed their effectiveness against multi-drug resistant bacteria. The hexane fraction containing these compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Compounds similar to Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] have demonstrated anti-inflammatory properties in various in vitro assays. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
- Cytotoxicity Studies : Some derivatives have been evaluated for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their potential as therapeutic agents .
Q & A
[Basic] What spectroscopic methods are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Sulfinyl groups (S=O) influence neighboring protons’ chemical shifts .
- IR Spectroscopy : Identify S=O stretching vibrations (1030–1060 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
- Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, as demonstrated for similar sulfinyl aromatics .
[Advanced] How can researchers address contradictions in computational vs. experimental hydrophobicity data?
Methodological Answer:
- Computational Adjustments : Compare computed LogP values (e.g., XlogP=6 for analogs ) with experimental reversed-phase HPLC retention times.
- Solvent Parameter Calibration : Use molecular dynamics simulations to account for solvent polarity effects on sulfinyl group interactions .
- Validation : Cross-reference with experimental LogP measurements (e.g., shake-flask method) for structurally related compounds .
[Basic] What synthetic strategies are employed to construct the 1-tetradecenylidene bridge?
Methodological Answer:
- Wittig Reaction : React 4-methylbenzaldehyde derivatives with tetradecenyl-triphenylphosphonium ylides.
- Horner-Wadsworth-Emmons Olefination : Use bis-phosphonates for stereocontrolled alkene formation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) and isolate via flash chromatography .
[Advanced] What enantioselective methods ensure the (S)-configuration of sulfinyl groups?
Methodological Answer:
- Asymmetric Oxidation : Employ chiral titanium or vanadium catalysts to oxidize thioethers to sulfoxides with >90% enantiomeric excess (ee) .
- Diastereomeric Resolution : Fractional crystallization using chiral auxiliaries (e.g., R-1,1'-binaphthyl phosphate), as shown for sulfinyl benzimidazoles .
- Analytical Validation : Confirm ee via chiral HPLC (e.g., Chiralpak® AD-H column) .
[Basic] How is the compound’s purity validated post-synthesis?
Methodological Answer:
- HPLC Analysis : Use C18 columns with UV detection (λ=254 nm) to quantify impurities (<1%) .
- Elemental Analysis : Verify C, H, and S content within ±0.3% of theoretical values (e.g., C: 65.2%, H: 7.8%, S: 10.5%) .
- Melting Point : Compare with literature values for analogous sulfinyl compounds (e.g., 150–155°C) .
[Advanced] How does the tetradecenyl chain’s flexibility influence mesophase behavior?
Methodological Answer:
- Thermotropic Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (Tm ~80–100°C for long-chain analogs) .
- Polarized Microscopy : Observe birefringence textures (e.g., smectic phases) in thin films .
- Comparison Studies : Synthesize shorter-chain analogs (e.g., C8) to correlate chain length with liquid crystalline stability .
[Basic] What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First Aid : Immediate rinsing with water for skin contact; seek medical attention for inhalation/ingestion .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent sulfinyl oxidation .
[Advanced] How do solvent polarity and temperature affect sulfinyl stability?
Methodological Answer:
- Solvent Selection : Use anhydrous benzene or cyclohexane to minimize racemization (see for solvent stability studies).
- Temperature Control : Maintain reactions below 40°C to preserve enantiopurity; higher temperatures accelerate configurational inversion .
- Kinetic Monitoring : Use circular dichroism (CD) spectroscopy to track sulfinyl stereochemistry over time .
[Basic] What chromatographic techniques optimize isolation from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with hexane:ethyl acetate (7:3) for non-polar impurities .
- Chiral HPLC : Resolve enantiomers with cellulose-based columns (e.g., 90:10 hexane:isopropanol mobile phase) .
- Preparative TLC : Isolate mg-scale quantities using pre-coated plates (silica GF254) .
[Advanced] Can molecular docking predict biological interactions? What parameters are key?
Methodological Answer:
-
Docking Software : Use AutoDock Vina with force fields parameterized for sulfinyl hydrogen bonding (e.g., O=S→H-N interactions) .
-
Key Parameters :
Property Value Source LogP 4.92 PSA 0 Ų -
Validation : Perform surface plasmon resonance (SPR) assays to measure binding affinity (KD) for target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
